molecular formula C11H10N2O2 B3374648 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- CAS No. 1027785-15-4

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-

Cat. No.: B3374648
CAS No.: 1027785-15-4
M. Wt: 202.21 g/mol
InChI Key: CWFAVYPNGLAUJA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- typically involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- involves the inhibition of FGFR. The compound binds to the receptor’s active site, preventing the binding of natural ligands. This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. By blocking these pathways, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- can be compared with other FGFR inhibitors, such as:

  • AZD4547
  • Erdafitinib
  • BGJ398
  • LY2874455

What sets 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl- apart is its unique structure, which may offer advantages in terms of selectivity and potency .

Properties

IUPAC Name

2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-3-7-4-9(6-1-2-6)13-10(7)12-5-8/h3-6H,1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFAVYPNGLAUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=CC(=CN=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-

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